An In-depth Technical Guide to 4-Bromo-3-chloro-7-methoxyquinoline (CAS No. 1208452-88-3)
An In-depth Technical Guide to 4-Bromo-3-chloro-7-methoxyquinoline (CAS No. 1208452-88-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-3-chloro-7-methoxyquinoline, a halogenated quinoline derivative with significant potential in medicinal chemistry and organic synthesis. This document delineates a plausible multi-step synthetic pathway, details established experimental protocols for its preparation, and offers an in-depth analysis of its structural and spectroscopic characteristics. The unique substitution pattern of this molecule imparts specific reactivity and potential biological activity, positioning it as a valuable building block for the development of novel therapeutic agents and functional materials. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.
Introduction: The Quinoline Scaffold in Modern Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Quinoline derivatives exhibit a broad spectrum of therapeutic properties, including antimalarial, anticancer, antimicrobial, and anti-inflammatory activities.[2][3] The strategic functionalization of the quinoline core with various substituents, such as halogens and methoxy groups, allows for the fine-tuning of its physicochemical and pharmacological properties. 4-Bromo-3-chloro-7-methoxyquinoline is a prime example of a highly functionalized quinoline with potential as a versatile intermediate in the synthesis of complex molecular architectures.[4]
Molecular Structure and Physicochemical Properties
4-Bromo-3-chloro-7-methoxyquinoline possesses the molecular formula C₁₀H₇BrClNO and a molecular weight of approximately 272.53 g/mol .[4] The molecule features a planar, aromatic quinoline core with a bromine atom at the 4-position, a chlorine atom at the 3-position, and a methoxy group at the 7-position.[4] The presence of both bromine and chlorine atoms, along with the electron-donating methoxy group, creates a unique electronic and steric environment that dictates its reactivity and potential biological interactions.[4]
Theoretical calculations suggest that the quinoline ring system maintains a high degree of planarity, which is crucial for its aromatic character and potential for π-π stacking interactions.[4] The electronegative halogen substituents induce a polarized electronic distribution within the ring, influencing its susceptibility to nucleophilic and electrophilic attack.
Table 1: Physicochemical Properties of 4-Bromo-3-chloro-7-methoxyquinoline
| Property | Value | Source |
| CAS Number | 1208452-88-3 | [5] |
| Molecular Formula | C₁₀H₇BrClNO | [5] |
| Molecular Weight | 272.53 g/mol | [5] |
| Appearance | Light brown solid (predicted) | [6] |
| Boiling Point | 358.8 ± 37.0 °C (Predicted) | [6] |
| Density | 1.613 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 1.29 ± 0.38 (Predicted) | [6] |
Synthetic Pathways and Experimental Protocols
The synthesis of 4-Bromo-3-chloro-7-methoxyquinoline can be achieved through a multi-step sequence, commencing with the construction of the quinoline core, followed by sequential halogenation. The proposed synthetic route is outlined below and is based on well-established organic transformations.
Step 1: Synthesis of 4-Hydroxy-7-methoxyquinoline
The initial step involves the construction of the quinoline core via the Gould-Jacobs reaction, a robust method for preparing 4-hydroxyquinolines.[7][8] This reaction proceeds through the condensation of an aniline derivative with an alkoxymethylenemalonic ester, followed by thermal cyclization.[7]
Protocol:
-
A mixture of 3-methoxyaniline and diethyl ethoxymethylenemalonate is heated at 100-140°C to facilitate the initial condensation and formation of the anilidomethylenemalonate intermediate.[9]
-
The intermediate is then subjected to thermal cyclization in a high-boiling solvent, such as diphenyl ether, at approximately 250°C.[9]
-
The resulting ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is saponified using an aqueous solution of sodium hydroxide.[7]
-
Subsequent acidification and decarboxylation yield the desired 4-hydroxy-7-methoxyquinoline.[7] A patent for a similar process describes refluxing the cyclization product with aqueous sodium hydroxide, followed by acidification to precipitate the 4-hydroxyquinoline derivative.[10]
Step 2: Synthesis of 3-Chloro-4-hydroxy-7-methoxyquinoline
The second step involves the regioselective chlorination of the 4-hydroxy-7-methoxyquinoline intermediate at the 3-position.
Protocol:
-
4-Hydroxy-7-methoxyquinoline is dissolved in a suitable solvent mixture, such as glacial acetic acid and N,N-dimethylformamide (DMF).[4]
-
The solution is cooled to a low temperature, and N-chlorosuccinimide (NCS) is added portion-wise.[4]
-
The reaction is stirred at a controlled low temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up, typically by pouring it into water and collecting the precipitated product by filtration.
Step 3: Synthesis of 4-Bromo-3-chloro-7-methoxyquinoline
The final step is the conversion of the 4-hydroxy group to a bromine atom. This can be achieved using a brominating agent such as phosphorus oxybromide (POBr₃) or tribromooxyphosphorus.[4]
Protocol:
-
3-Chloro-4-hydroxy-7-methoxyquinoline is suspended in a suitable solvent.
-
Tribromooxyphosphorus is added, and the mixture is heated at a controlled temperature.[4] Careful management of the reaction temperature is crucial to optimize the yield and purity of the final product.[4]
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is carefully quenched, for example, by pouring it onto ice. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization
The structural elucidation of 4-Bromo-3-chloro-7-methoxyquinoline relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Position | Predicted ¹H Shift | Predicted ¹³C Shift | Notes |
| H-2 | ~8.8 | ~150 | Singlet, downfield due to adjacent nitrogen and halogens. |
| H-5 | ~7.8 | ~128 | Doublet, influenced by the methoxy group. |
| H-6 | ~7.2 | ~118 | Doublet of doublets. |
| H-8 | ~7.5 | ~105 | Doublet, upfield due to the methoxy group. |
| -OCH₃ | ~3.9 | ~56 | Singlet. |
| C-2 | - | ~150 | |
| C-3 | - | ~125 | Downfield shift due to chlorine. |
| C-4 | - | ~140 | Downfield shift due to bromine. |
| C-4a | - | ~148 | |
| C-5 | - | ~128 | |
| C-6 | - | ~118 | |
| C-7 | - | ~160 | Downfield shift due to methoxy group. |
| C-8 | - | ~105 | |
| C-8a | - | ~122 | |
| -OCH₃ | - | ~56 |
Infrared (IR) Spectroscopy
The IR spectrum of 4-Bromo-3-chloro-7-methoxyquinoline is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
Table 3: Predicted Infrared Absorption Bands
| Functional Group | Frequency Range (cm⁻¹) | Vibrational Mode | Source |
| Aromatic C-H | 3100-3000 | Stretching | [4] |
| C-H (in -OCH₃) | 3000-2850 | Stretching | [4] |
| Aromatic C=C | 1600-1450 | Stretching | [4] |
| C-O (-OCH₃) | 1275-1200 | Asymmetric Stretching | [4] |
| C-O (-OCH₃) | 1075-1020 | Symmetric Stretching | [4] |
| C-Cl | 800-600 | Stretching | [11] |
| C-Br | 690-515 | Stretching | [11] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of 4-Bromo-3-chloro-7-methoxyquinoline. The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak.[4]
The molecular ion peak (M⁺) is expected to appear as a cluster of peaks at m/z 271, 273, 275, and 277. The fragmentation pattern is likely to involve the loss of the halogen atoms and the methyl group from the methoxy substituent.
Sources
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- 3. mdpi.com [mdpi.com]
- 4. Buy 4-Bromo-3-chloro-7-methoxyquinoline | 1208452-88-3 [smolecule.com]
- 5. CAS 1208452-88-3 | 4H07-D-04 | MDL MFCD13619692 | 4-Bromo-3-chloro-7-methoxyquinoline | SynQuest Laboratories [synquestlabs.com]
- 6. 4-Bromo-3-chloro-7-methoxyquinoline | 1208452-88-3 [chemicalbook.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
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- 10. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 11. orgchemboulder.com [orgchemboulder.com]
